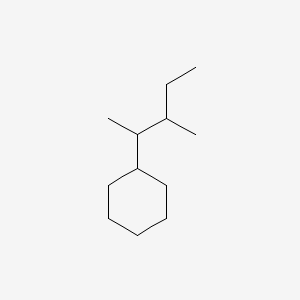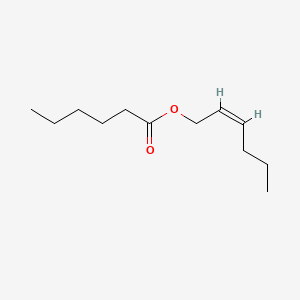
(Z)-Hex-2-enyl hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-Hex-2-enyl hexanoate: is an organic ester compound known for its pleasant fruity aroma. It is naturally found in various fruits and plants, contributing to their characteristic scents. The compound is often used in the flavor and fragrance industry to impart a fresh, green, and fruity note to products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (Z)-Hex-2-enyl hexanoate can be synthesized through the esterification of hexanoic acid with (Z)-hex-2-en-1-ol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or a strong acid ion-exchange resin, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is then purified through distillation or other separation techniques .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to maximize yield and efficiency. The use of strong acid ion-exchange resins as catalysts is common due to their reusability and effectiveness in promoting esterification .
Análisis De Reacciones Químicas
Types of Reactions: (Z)-Hex-2-enyl hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to yield hexanoic acid and (Z)-hex-2-en-1-ol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or other derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid (HCl) or sodium hydroxide (NaOH), facilitate hydrolysis.
Substitution: Nucleophiles like alcohols or amines can be used in substitution reactions
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Hydrolysis: Hexanoic acid and (Z)-hex-2-en-1-ol.
Substitution: Various esters or derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry: (Z)-Hex-2-enyl hexanoate is used as a model compound in studies of esterification and hydrolysis reactions. Its well-defined structure and reactivity make it suitable for investigating reaction mechanisms and kinetics.
Biology: The compound’s presence in natural products makes it a subject of interest in studies of plant biochemistry and ecology. Researchers investigate its role in plant-insect interactions and its contribution to the aroma profile of fruits and flowers .
Medicine: While this compound itself is not a common pharmaceutical agent, its derivatives and related compounds are explored for potential therapeutic applications, including antimicrobial and anti-inflammatory properties .
Industry: In the flavor and fragrance industry, this compound is used to formulate perfumes, cosmetics, and food flavorings. Its pleasant aroma enhances the sensory appeal of various products .
Mecanismo De Acción
The mechanism by which (Z)-Hex-2-enyl hexanoate exerts its effects is primarily related to its interaction with olfactory receptors. When inhaled, the compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its characteristic fruity aroma. The molecular targets involved are olfactory receptor proteins, which are part of the G-protein-coupled receptor (GPCR) family .
Comparación Con Compuestos Similares
Geranyl hexanoate: Another ester with a similar fruity aroma, used in flavor and fragrance applications.
Hexyl acetate: Known for its apple-like scent, commonly used in perfumes and flavorings.
Hexyl butyrate: Exhibits a sweet, fruity aroma and is used in similar applications as (Z)-Hex-2-enyl hexanoate.
Uniqueness: this compound stands out due to its specific (Z)-configuration, which imparts a distinct green and fresh note to its aroma profile. This configuration differentiates it from other esters with similar structures but different olfactory characteristics .
Propiedades
Número CAS |
56922-79-3 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
[(Z)-hex-2-enyl] hexanoate |
InChI |
InChI=1S/C12H22O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h7,9H,3-6,8,10-11H2,1-2H3/b9-7- |
Clave InChI |
UQPLEMTXCSYMEK-CLFYSBASSA-N |
SMILES isomérico |
CCCCCC(=O)OC/C=C\CCC |
SMILES canónico |
CCCCCC(=O)OCC=CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


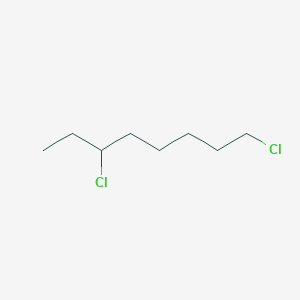

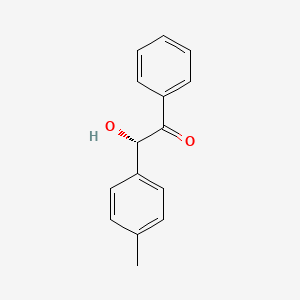
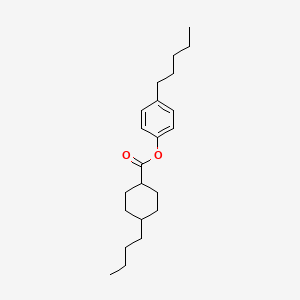
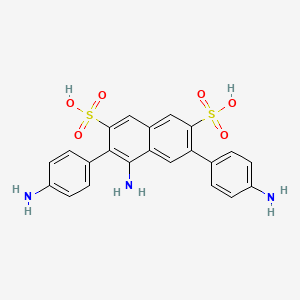
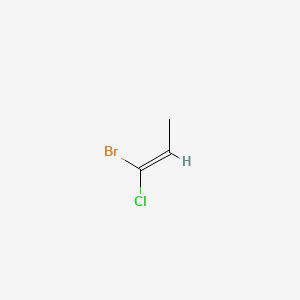

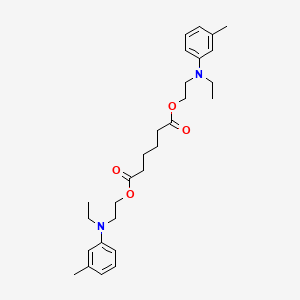
![N-[(4-Dimethylaminophenyl)methylideneamino]-3-[2-[[(4-dimethylaminophe nyl)methylideneamino]carbamoyl]ethylsulfanyl]propanamide](/img/structure/B13800382.png)
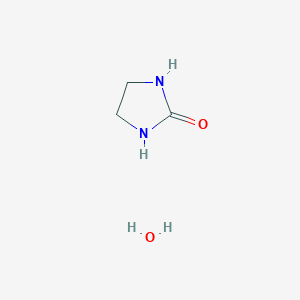
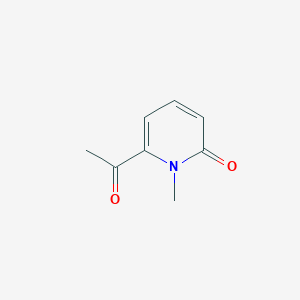
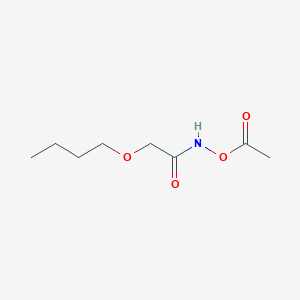
![Peroxide, 1,1-dimethylethyl 1-methyl-1-[(1-methylethyl)phenyl]ethyl](/img/structure/B13800399.png)
